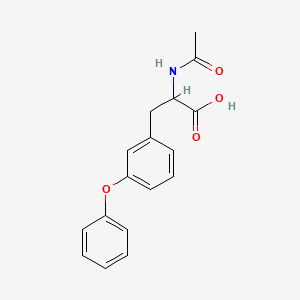

2-Acetamido-3-(3-phenoxyphenyl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Acetamido-3-(3-phenoxyphenyl)propanoic acid is a synthetic organic compound with the molecular formula C17H17NO4 and a molecular weight of 299.33 g/mol . This compound is characterized by the presence of an acetamido group and a phenoxyphenyl group attached to a propanoic acid backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

The synthesis of 2-acetamido-3-(3-phenoxyphenyl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-phenoxybenzaldehyde and acetamide.

Reaction Conditions: The key steps involve the formation of an imine intermediate, followed by reduction and subsequent acylation to introduce the acetamido group.

Industrial Production: Industrial production methods may involve optimized reaction conditions, including the use of catalysts and specific solvents to enhance yield and purity.

Análisis De Reacciones Químicas

2-Acetamido-3-(3-phenoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Aplicaciones Científicas De Investigación

2-Acetamido-3-(3-phenoxyphenyl)propanoic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and analgesic properties.

Mecanismo De Acción

The mechanism of action of 2-acetamido-3-(3-phenoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Comparación Con Compuestos Similares

2-Acetamido-3-(3-phenoxyphenyl)propanoic acid can be compared with other similar compounds, such as:

2-Acetamido-3-(4-hydroxyphenyl)propanoic acid: This compound has a hydroxyl group instead of a phenoxy group, leading to different chemical and biological properties.

2-Acetamido-3-(3-fluorophenyl)propanoic acid: The presence of a fluorine atom in this compound can significantly alter its reactivity and interactions with biological targets.

Actividad Biológica

2-Acetamido-3-(3-phenoxyphenyl)propanoic acid, commonly known as fenoprofen, is a non-steroidal anti-inflammatory drug (NSAID) with significant biological activity. This compound is characterized by its acetamido and phenoxy groups, contributing to its pharmacological properties. The primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

- Molecular Formula : C17H17NO4

- Molar Mass : 299.32 g/mol

Fenoprofen exhibits its biological activity primarily through the following mechanisms:

- Inhibition of Cyclooxygenase Enzymes : Fenoprofen inhibits COX-1 and COX-2 enzymes, leading to a reduction in the synthesis of prostaglandins, which are mediators of inflammation and pain.

- Modulation of Cytokine Production : The compound has been shown to decrease the production of pro-inflammatory cytokines in immune cells, further contributing to its anti-inflammatory effects.

Anti-inflammatory Effects

Fenoprofen is widely used for managing pain and inflammation associated with various conditions, including:

- Arthritis

- Musculoskeletal disorders

- Postoperative pain

The compound's ability to reduce inflammation makes it an essential therapeutic agent in clinical settings.

Potential Dermatological Applications

Recent studies have explored the use of fenoprofen in dermatology, particularly in developing anti-aging skincare formulations. Its anti-inflammatory properties may help mitigate skin inflammation and promote skin health.

Comparative Analysis with Related Compounds

A comparison of fenoprofen with structurally similar compounds reveals differences in biological activities:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (S)-2-acetamido-3-(4-acetoxyphenyl)propanoic acid | Acetamido group; 4-acetoxy substitution | Different anti-inflammatory profiles |

| 2-cyanoprop-2-yl 3-phenoxybenzoate | Cyanopropyl group; phenoxy substitution | Agonist activity for peroxisome proliferator-activated receptor γ |

| 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid | Diacetoxy substitution | Potentially different crystal structures |

This table illustrates that while fenoprofen is effective as an anti-inflammatory agent, other compounds may exhibit distinct pharmacological properties due to variations in their structure.

Clinical Applications

Clinical trials have demonstrated the efficacy of fenoprofen in treating inflammatory conditions. A study involving patients with osteoarthritis reported significant pain reduction and improved joint function after treatment with fenoprofen compared to placebo controls.

In Vitro Studies

In vitro studies have shown that fenoprofen effectively inhibits COX enzymes, with IC50 values indicating strong inhibitory effects. For instance, one study reported an IC50 value for COX-2 inhibition at approximately 0.5 μM, highlighting its potency as an anti-inflammatory agent .

Propiedades

IUPAC Name |

2-acetamido-3-(3-phenoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-12(19)18-16(17(20)21)11-13-6-5-9-15(10-13)22-14-7-3-2-4-8-14/h2-10,16H,11H2,1H3,(H,18,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGDWHDFBDCAKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.